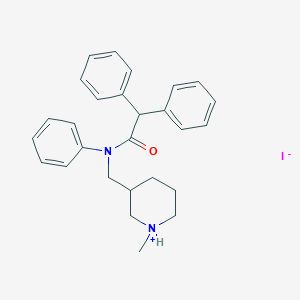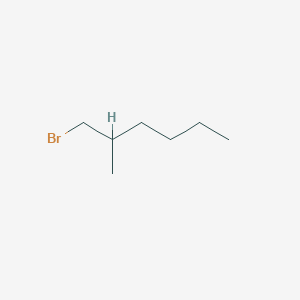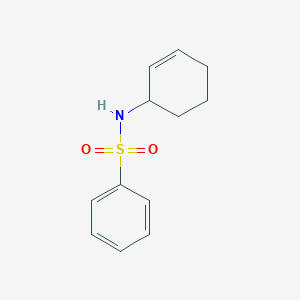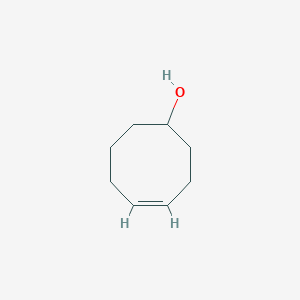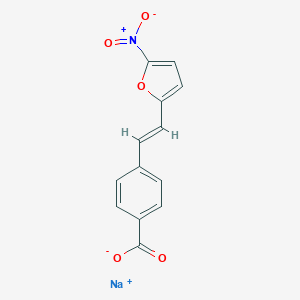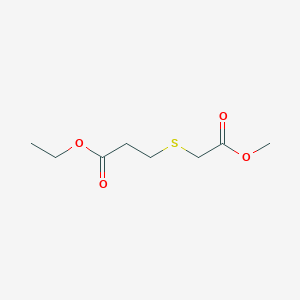
3-O-Methyl-6-fluoro-dopa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Methyl-6-fluoro-dopa (6-FDOPA) is a chemical compound that has gained significant attention in the field of neuroscience, particularly in the study of Parkinson's disease. 6-FDOPA is a radiopharmaceutical agent used in positron emission tomography (PET) imaging to visualize the dopamine system in the brain. It is a precursor to dopamine, a neurotransmitter that plays a crucial role in regulating movement, mood, and reward.
Wirkmechanismus
3-O-Methyl-6-fluoro-dopa is a precursor to dopamine, a neurotransmitter that plays a crucial role in regulating movement, mood, and reward. In the brain, 3-O-Methyl-6-fluoro-dopa is taken up by dopaminergic neurons and converted to dopamine through the action of the enzyme aromatic L-amino acid decarboxylase (AADC). The resulting dopamine can then be released into the synapse and bind to dopamine receptors on target cells.
Biochemical and Physiological Effects:
PET imaging with 3-O-Methyl-6-fluoro-dopa allows researchers to visualize the dopamine system in the brain and study its function. Abnormalities in the dopamine system have been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. PET imaging with 3-O-Methyl-6-fluoro-dopa has also been used to study the effects of various treatments for these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-O-Methyl-6-fluoro-dopa in PET imaging is its high selectivity for the dopamine system. 3-O-Methyl-6-fluoro-dopa is taken up by dopaminergic neurons and converted to dopamine, allowing researchers to visualize the dopamine system with high specificity. However, one limitation of using 3-O-Methyl-6-fluoro-dopa in PET imaging is its short half-life, which limits the amount of time researchers have to conduct experiments.
Zukünftige Richtungen
There are several future directions for research on 3-O-Methyl-6-fluoro-dopa. One area of interest is the development of new radiopharmaceutical agents for PET imaging that have longer half-lives and higher selectivity for the dopamine system. Another area of interest is the use of PET imaging with 3-O-Methyl-6-fluoro-dopa to study the effects of non-pharmacological treatments for Parkinson's disease, such as exercise and cognitive training. Additionally, PET imaging with 3-O-Methyl-6-fluoro-dopa could be used to study the effects of environmental toxins on the dopamine system, which may have implications for the prevention and treatment of neurological disorders.
Synthesemethoden
The synthesis of 3-O-Methyl-6-fluoro-dopa involves the reaction of 3-methoxy-4-hydroxyphenylacetic acid (MHPA) with 6-fluoro-3,4-dihydroxyphenylalanine methyl ester (3-O-Methyl-6-fluoro-dopa methyl ester) in the presence of a catalyst. The resulting product is purified through a series of chromatography steps to obtain pure 3-O-Methyl-6-fluoro-dopa.
Wissenschaftliche Forschungsanwendungen
3-O-Methyl-6-fluoro-dopa is primarily used in PET imaging to visualize the dopamine system in the brain. PET imaging with 3-O-Methyl-6-fluoro-dopa has been used to study the progression of Parkinson's disease, as well as to differentiate Parkinson's disease from other movement disorders. PET imaging with 3-O-Methyl-6-fluoro-dopa has also been used to study the effects of various treatments for Parkinson's disease, including deep brain stimulation and medication.
Eigenschaften
CAS-Nummer |
107257-16-9 |
|---|---|
Produktname |
3-O-Methyl-6-fluoro-dopa |
Molekularformel |
C10H12FNO4 |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-(18F)fluoranyl-4-hydroxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15)/t7-/m0/s1/i11-1 |
InChI-Schlüssel |
KSSIQLKAPFWBCQ-HNQUSOLQSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)C[C@@H](C(=O)O)N)[18F])O |
SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |
Andere CAS-Nummern |
107257-16-9 |
Synonyme |
18F-30M-DOPA 3,4-dihydroxy-6-fluoro-3-O-methylphenylalanine 3-MF-dopa 3-O-methyl-6-(18F)fluoro-L-DOPA 3-O-methyl-6-fluoro-dopa 3-O-methyl-6-fluoro-dopa, (D)-isomer 3-O-methyl-6-fluoro-dopa, (L)-isomer 3-OMFD 6-fluoro-3-O-methyl-L-dopa |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



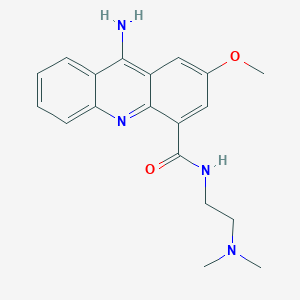
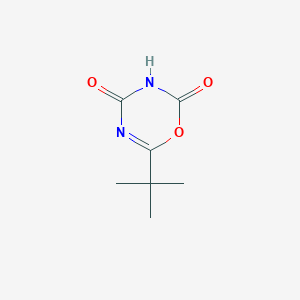

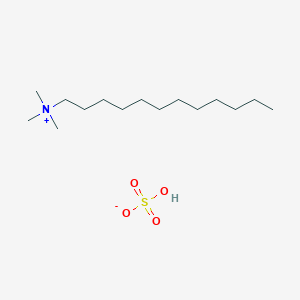
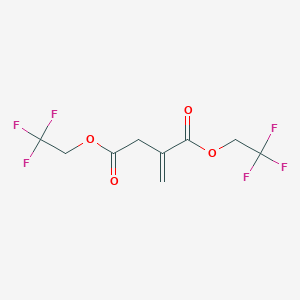
![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)
